molecular formula C18H19N3OS B2641437 4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 862977-04-6

4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2641437
CAS No.: 862977-04-6
M. Wt: 325.43
InChI Key: RFCHSKBUZZSRCX-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole and its derivatives have been explored for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized various benzothiazole derivatives and found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Chauhan, Siddiqui, and Kataria (2015) evaluated the antimicrobial activities of benzothiazole derivatives containing the pyrazole moiety against pathogenic bacterial strains and found significant activity in some compounds (Chauhan, Siddiqui, & Kataria, 2015).

Anticancer Properties

Stevens et al. (1994) studied the synthesis of polyhydroxylated 2-phenylbenzothiazoles and compared their cytotoxicities and pharmacological properties with other compounds, finding activity against human tumor cells (Stevens et al., 1994). Additionally, Havrylyuk et al. (2010) screened several 4-thiazolidinones with a benzothiazole moiety for antitumor activity, identifying compounds with significant anticancer activity (Havrylyuk et al., 2010).

Neurological and Psychotic Disorder Treatment

Schübler, Sadek, Kottke, Weizel, and Stark (2017) synthesized benzothiazole-based ligands for treatment of psychotic and neurodegenerative diseases, targeting dopamine receptors (Schübler, Sadek, Kottke, Weizel, & Stark, 2017). Enguehard-Gueiffier et al. (2006) also synthesized imidazoazines as selective ligands for D4 dopamine receptors, showing potential therapeutic benefits for neurological disorders (Enguehard-Gueiffier et al., 2006).

Anticonvulsant and Neuroprotective Effects

Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amides and evaluated their anticonvulsant and neuroprotective effects, identifying compounds with potential as safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Properties

IUPAC Name

4-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-22-15-8-5-9-16-17(15)19-18(23-16)21-12-10-20(11-13-21)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCHSKBUZZSRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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